((4-Iodophenyl)ethynyl)trimethylsilane
Overview
Description
((4-Iodophenyl)ethynyl)trimethylsilane: is an organosilicon compound with the molecular formula C11H13ISi and a molecular weight of 300.21 g/mol . This compound is characterized by the presence of an iodophenyl group, an ethynyl group, and three trimethylsilane moieties. It is commonly used in various chemical and biological research applications due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: ((4-Iodophenyl)ethynyl)trimethylsilane can be synthesized through a reaction between trimethylsilyl iodide and arylacetylene . The reaction typically involves the use of a palladium catalyst and a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting can be scaled up for industrial purposes. The key factors in industrial production would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: ((4-Iodophenyl)ethynyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Sonogashira coupling , to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as triethylamine, used to neutralize acids formed during reactions.
Inert Atmosphere: Nitrogen or argon to prevent oxidation.
Major Products:
Substituted Phenylacetylenes: Formed through substitution reactions.
Coupled Products: Formed through cross-coupling reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ((4-Iodophenyl)ethynyl)trimethylsilane involves its reactivity with various reagents to form new chemical bonds. The trimethylsilyl group serves as a protective group for the ethynyl moiety, allowing selective reactions at the iodophenyl group. The compound can undergo dehalosilylation to generate reactive intermediates, such as 1,2-dehydrobenzene , which can further participate in various chemical transformations.
Comparison with Similar Compounds
- (4-Bromophenylethynyl)trimethylsilane
- (4-Methoxyphenyl)ethynyltrimethylsilane
- (4-Ethynylbenzonitrile)
Comparison: ((4-Iodophenyl)ethynyl)trimethylsilane is unique due to the presence of the iodine atom, which makes it highly reactive in substitution and coupling reactions compared to its bromine or methoxy counterparts . The trimethylsilyl group provides stability and selectivity in reactions, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
2-(4-iodophenyl)ethynyl-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ISi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOFAKCCTQIPLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ISi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473274 | |
Record name | [(4-Iodophenyl)ethynyl](trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134856-58-9 | |
Record name | [(4-Iodophenyl)ethynyl](trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Iodophenylethynyl)trimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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